![molecular formula C19H22N2O7S B4298106 ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298106.png)
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that require precise control over reaction conditions to achieve the desired product. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate showcases the use of tandem Knoevenagel condensation/alkylidene reduction, followed by a reduction of the intermediate compound by stannous chloride in ethanol. This method emphasizes the importance of selecting appropriate reducing agents and conditions to obtain the target compound efficiently (Nagel, Radau, & Link, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic and diffractometric techniques to characterize compounds. For a structurally similar compound, spectroscopic (including SSNMR) and diffractometric studies, such as capillary powder X-ray diffraction (PXRD) and single crystal X-ray diffraction, have been used to elucidate polymorphism and subtle structural differences. These techniques are crucial for understanding the molecular conformation and crystal packing of complex organic molecules (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Properties
Chemical reactions involving ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate and its derivatives can be diverse. The Lossen rearrangement, for example, showcases the compound's reactivity, where ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement facilitates the synthesis of hydroxamic acids and ureas from carboxylic acids. Such reactions highlight the compound's utility in synthesizing biologically relevant molecules under mild conditions (Thalluri, Manne, Dev, & Mandal, 2014).
properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-4-28-19(22)12-16(14-6-5-7-15(11-14)21(23)24)20-29(25,26)18-10-13(2)8-9-17(18)27-3/h5-11,16,20H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVNRHJLHKUOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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